4-Bromo-3-methyl-2-nitroaniline
Overview
Description
4-Bromo-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-2-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Nitrobenzene undergoes bromination to introduce the bromine atom at the desired position.
Methylation: The brominated nitrobenzene is then methylated to introduce the methyl group.
Reduction: Finally, the nitro group is reduced to an amine group to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and amines .
Scientific Research Applications
4-Bromo-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Bromo-3-methyl-2-nitroaniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Methyl-2-nitroaniline
- 2,6-Dibromo-4-nitroaniline
- 5-Chloro-2-nitroaniline
Uniqueness
4-Bromo-3-methyl-2-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
4-bromo-3-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFARMFHNYJRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634700 | |
Record name | 4-Bromo-3-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854624-54-7 | |
Record name | 4-Bromo-3-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.